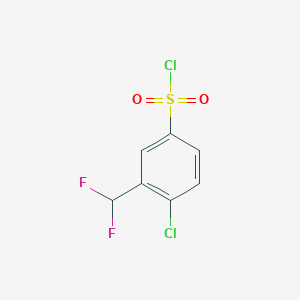

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” is a chemical compound that is used as an intermediate in the production of pesticides and dyes . It is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .

Synthesis Analysis

The synthesis of “4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” involves the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in 65% oleum .Molecular Structure Analysis

The molecular formula of “4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” is C7H3Cl2F3O2S . Its average mass is 279.064 Da and its monoisotopic mass is 277.918274 Da .Chemical Reactions Analysis

“4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Physical And Chemical Properties Analysis

“4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” has a density of 1.6±0.1 g/cm3, a boiling point of 288.3±40.0 °C at 760 mmHg, and a flash point of 128.1±27.3 °C . It has a molar refractivity of 50.2±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 171.6±3.0 cm3 .Applications De Recherche Scientifique

Polymer-supported Benzenesulfonamides Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and benzenesulfonyl chloride derivatives, serve as key intermediates in chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. This approach highlights the role of benzenesulfonyl chloride derivatives in solid-phase synthesis, contributing to the development of novel compounds with potential applications in various fields, including drug discovery and material science (Fülöpová & Soural, 2015).

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reaction, utilizing benzenesulfonyl chloride derivatives, has been performed in unconventional media such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This process showcases enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, suggesting the effectiveness of benzenesulfonyl chloride derivatives in promoting sulfonylation reactions. This method represents a significant advancement in organic synthesis, offering a greener alternative to traditional reaction conditions (Nara, Harjani, & Salunkhe, 2001).

Catalytic Oxidation Studies

In studies on the catalytic oxidation of chlorinated benzenes, benzenesulfonyl chloride derivatives have been investigated for their reactivity and the formation of surface intermediates on catalyst surfaces. This research provides insights into the mechanisms of chemical transformations involving chlorinated benzenes and the role of benzenesulfonyl chloride derivatives in environmental remediation and catalysis (Lichtenberger & Amiridis, 2004).

Development of Chemosensing Probes

Benzenesulfonyl chloride derivatives have been utilized in the development of chemosensing probes for the selective and sensitive detection of ions in aqueous solutions. This application demonstrates the potential of benzenesulfonyl chloride derivatives in environmental monitoring and biomedical diagnostics, offering tools for the detection of specific ions with high sensitivity and selectivity (Ravichandiran et al., 2020).

Mécanisme D'action

Mode of Action

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are typically electrophilic and can react with nucleophilic groups in biological systems, such as the amino groups of proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride. For instance, its reactivity may be influenced by pH and temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-3-(difluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRGOGUSDWYKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)

![N-[[2-Methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide](/img/structure/B2875359.png)

![1-chloro-N-[1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2875360.png)

![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)

![2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2875369.png)